Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate chemical structure and properties
Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate chemical structure and properties
An In-depth Technical Guide to Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate
Abstract: Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a cyclic β-keto ester of significant interest in synthetic organic chemistry. Its unique structural arrangement, featuring a ketone and an ester in a 1,3-relationship on a substituted cyclohexane ring, imparts a versatile reactivity profile. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic signature. We delve into its primary synthetic route, the Dieckmann condensation, with mechanistic insights and a detailed experimental protocol. Furthermore, this document explores the compound's synthetic utility as a building block for more complex molecular architectures, which is of particular relevance to professionals in medicinal chemistry and drug development. Safety and handling protocols are also summarized to ensure its proper use in a laboratory setting.
Chemical Identity and Physicochemical Properties
Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a polyfunctional organic molecule that serves as a valuable intermediate in various synthetic endeavors.[1] Its core structure consists of a six-membered carbocyclic ring bearing a ketone, an ethyl ester, and an additional ethyl group substituent.
The presence of the β-keto ester moiety is the dominant feature controlling the molecule's chemical behavior.[2] The protons on the carbon alpha to both the ketone and ester groups (C1) are significantly acidic, facilitating the formation of a resonance-stabilized enolate, which is a potent nucleophile central to its reactivity.[2]
Table 1: Chemical Identifiers and Structural Information [3][4]
| Identifier | Value |
| IUPAC Name | ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate |
| CAS Number | 116596-80-6 |
| Molecular Formula | C₁₁H₁₈O₃ |
| Molecular Weight | 198.26 g/mol |
| Canonical SMILES | CCC1CCC(=O)C(C1)C(=O)OCC |
| InChI | InChI=1S/C11H18O3/c1-3-8-5-6-10(12)9(7-8)11(13)14-4-2/h8-9H,3-7H2,1-2H3 |
| InChIKey | UQCWMCVHLWXKLU-UHFFFAOYSA-N |
Table 2: Physicochemical Properties [3][4]
| Property | Value |
| Appearance | Expected to be a liquid or low-melting solid |
| Topological Polar Surface Area | 43.4 Ų |
| XLogP3 | 2.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Spectroscopic and Analytical Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex due to the number of aliphatic protons and the presence of stereoisomers. Key expected signals include a triplet and a quartet for the ethoxy group of the ester, multiple overlapping multiplets for the cyclohexane ring protons, and signals for the terminal methyl and methylene protons of the 5-ethyl group. The C1 proton, being adjacent to two carbonyls, would appear as a distinct signal, likely a doublet of doublets or a multiplet, depending on the conformation.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 11 distinct carbon signals. Diagnostic peaks would include two signals in the carbonyl region: one around 200-210 ppm for the ketone (C2) and one around 170 ppm for the ester carbonyl (C=O of the carboxylate). The remaining nine signals would be in the aliphatic region, corresponding to the two carbons of the ethoxy group, the two carbons of the 5-ethyl group, and the five carbons of the cyclohexane ring.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the two carbonyl groups. A sharp peak around 1735-1750 cm⁻¹ would be indicative of the ester C=O stretch, while another strong peak around 1710-1725 cm⁻¹ would correspond to the ketone C=O stretch. C-H stretching vibrations for the aliphatic groups would appear just below 3000 cm⁻¹.
-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 199.1329.[7] Other adducts such as [M+Na]⁺ at m/z 221.1148 may also be observed.[7]
Synthesis and Mechanistic Insights
The primary and most logical method for synthesizing cyclic β-keto esters such as Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is the Dieckmann Condensation .[8][9] This is an intramolecular Claisen condensation of a diester, which forms a new carbon-carbon bond to create a five- or six-membered ring.[8][10]
For the target molecule, the required starting material would be diethyl 4-ethylheptanedioate . The reaction is performed in the presence of a strong base, typically sodium ethoxide (NaOEt), to generate an enolate that subsequently attacks the second ester group intramolecularly.
Reaction Mechanism
The mechanism proceeds through several key steps:
-
Enolate Formation: The base (ethoxide) removes an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This ring-closing step forms a cyclic tetrahedral intermediate.
-
Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling an ethoxide ion and forming the cyclic β-keto ester.
-
Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. This proton is readily removed by the ethoxide base in an essentially irreversible acid-base reaction, driving the equilibrium towards the product.[10]
-
Acidic Workup: A final workup step with a mild acid (e.g., H₃O⁺) is required to protonate the enolate and yield the final neutral cyclic β-keto ester product.[11]
Caption: Workflow of the Dieckmann condensation for synthesis.
Field-Proven Experimental Protocol
This protocol is adapted from standard procedures for Dieckmann condensations.[12][13]
Objective: To synthesize Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate from diethyl 4-ethylheptanedioate.
Materials:
-
Diethyl 4-ethylheptanedioate
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium metal
-
Anhydrous ethanol (absolute)
-
Anhydrous toluene or THF
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
DCM or Ethyl Acetate for extraction
Procedure:
-
Base Preparation (if using Sodium Metal): In a three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve clean sodium metal in an excess of anhydrous ethanol to prepare a fresh solution of sodium ethoxide. Cool to room temperature.
-
Reaction Setup: If using NaH, carefully add the NaH dispersion to anhydrous toluene or THF in the reaction flask under an inert atmosphere.
-
Addition of Diester: Slowly add the diethyl 4-ethylheptanedioate dropwise to the stirred suspension of the base at a temperature that maintains gentle reflux or as dictated by the chosen solvent/base system (e.g., 0 °C to reflux). The choice of an aprotic solvent like THF can enhance enolate stability.[11]
-
Reaction: After the addition is complete, heat the mixture at reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Workup: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by adding cold 10% HCl or acetic acid until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate.
Reactivity and Synthetic Utility
As a β-keto ester, this compound is a versatile building block for synthesizing a wide array of more complex molecules.[14][15] Its utility stems from the reactivity of the enolizable protons and the two distinct carbonyl groups.[15]
Key Reactions:
-
Alkylation: The acidic proton at C1 can be removed by a base to form an enolate, which can then be alkylated with alkyl halides. This allows for the introduction of various substituents at the α-position.
-
Acylation: The enolate can also react with acyl chlorides or anhydrides to introduce an acyl group at the C1 position.
-
Decarboxylation (Krapcho Reaction): Heating the β-keto ester, often in a wet, polar aprotic solvent like DMSO with a salt (e.g., NaCl), results in hydrolysis of the ester and subsequent decarboxylation to yield 4-ethylcyclohexanone. This is a fundamental transformation for creating substituted ketones from β-keto esters.
-
Reductions and Further Modifications: The ketone can be selectively reduced or converted into other functional groups, providing access to a wide range of substituted cyclohexanol and cyclohexane derivatives, which are common motifs in natural products and pharmaceutical agents.
Caption: Key reactive pathways of the title compound.
Safety and Handling
Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is classified as a hazardous substance.[4] Users must consult the full Safety Data Sheet (SDS) before handling.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautions: Handle in a well-ventilated area, preferably a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17] Avoid breathing mist, vapors, or spray.[16] Wash hands and any exposed skin thoroughly after handling.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][17] Keep away from incompatible materials such as strong acids, bases, and reducing agents.[16]
Conclusion
Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a synthetically valuable intermediate whose chemistry is dominated by its β-keto ester functionality. Its straightforward synthesis via the Dieckmann condensation and the diverse reactivity of its enolate and carbonyl groups make it an important precursor for the construction of complex cyclic systems. For researchers in drug discovery and process development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel molecular entities.
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